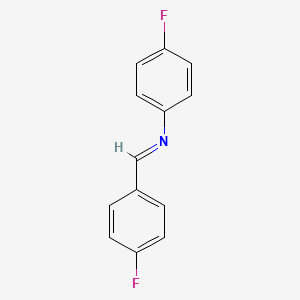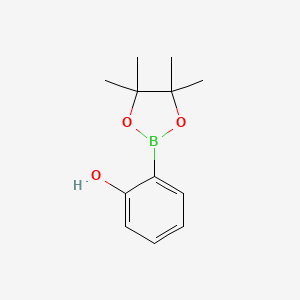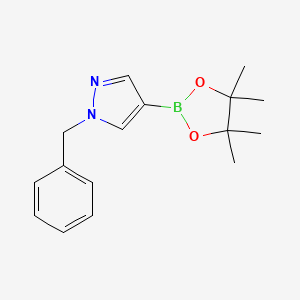![molecular formula C11H11FN2O B1333684 [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol CAS No. 465514-37-8](/img/structure/B1333684.png)
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Übersicht
Beschreibung
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 4 of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-fluorophenylhydrazine can be reacted with 3-methyl-2-butanone to form the pyrazole ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction, where the pyrazole is treated with formaldehyde under basic conditions to yield the desired hydroxymethyl derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry:
Polymer Synthesis: The compound can be used as a monomer or a building block in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: Similar structure with a chlorine atom instead of fluorine.
[1-(4-Bromophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: Similar structure with a bromine atom instead of fluorine.
[1-(4-Methylphenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance its performance in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug-like properties.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPGMVFNIWHOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381703 | |
| Record name | [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-37-8 | |
| Record name | [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in the context of HIV research?
A: The research article investigates the interaction of this compound with the HIV-1 integrase (IN) core domain. [] HIV-1 IN is a critical enzyme in the HIV lifecycle, responsible for integrating the viral DNA into the host genome. Inhibiting IN function is a key strategy in antiretroviral therapy, and understanding how compounds like this compound bind to IN can provide insights for developing new HIV treatments.
Q2: What information does the research provide about the interaction between this compound and the HIV-1 IN core domain?
A: The research focuses on characterizing the structure of the HIV-1 IN core domain in complex with this compound. [] By analyzing this complex, researchers can gain valuable information about the binding site of the compound on the IN enzyme. This information can be used to understand how the compound might inhibit IN activity and guide the design of more potent IN inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



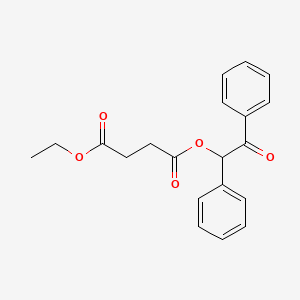
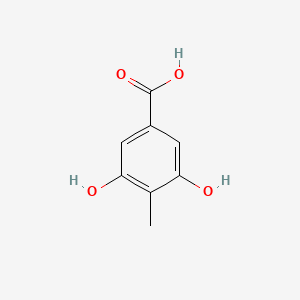

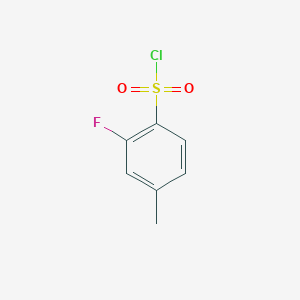


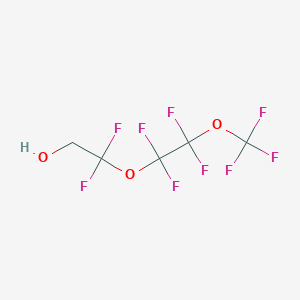
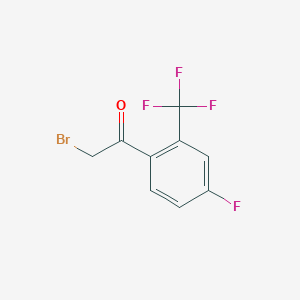
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
